
Ciclopirox-d11 |A-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled metabolite of Ciclopirox β-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of Ciclopirox-d11 β-D-Glucuronide is C18H14D11NO8, and it has a molecular weight of 394.46 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ciclopirox-d11 β-D-Glucuronide is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ciclopirox β-D-Glucuronide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the parent compound, Ciclopirox β-D-Glucuronide .
Industrial Production Methods
The industrial production of Ciclopirox-d11 β-D-Glucuronide involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The process is carried out under controlled conditions to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Ciclopirox-d11 β-D-Glucuronide is widely used in scientific research, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
Ciclopirox-d11 β-D-Glucuronide exerts its effects by interacting with specific molecular targets and pathways. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, making it useful for studying drug metabolism and pharmacokinetics. The compound’s mechanism of action involves binding to target proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ciclopirox β-D-Glucuronide: The non-deuterated form of the compound.
Ciclopirox: The parent compound without glucuronidation.
Ciclopirox olamine: A synthetic antifungal agent used in the treatment of superficial mycoses
Ciclopirox-d11 β-D-Glucuronide’s uniqueness lies in its stable isotope labeling, which provides valuable insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C18H25NO8 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-methyl-2-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-1-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1/i2D2,3D2,4D2,5D2,6D2,10D |
Clé InChI |
RRBPTSPRUYTJLL-MYZFTKPNSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


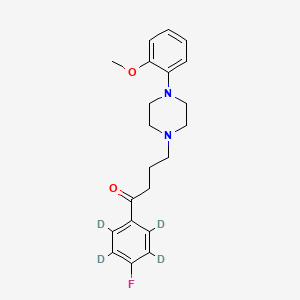
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)


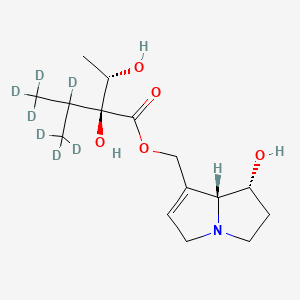
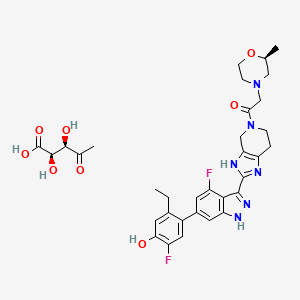
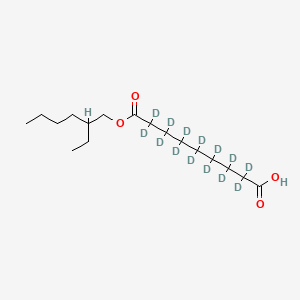
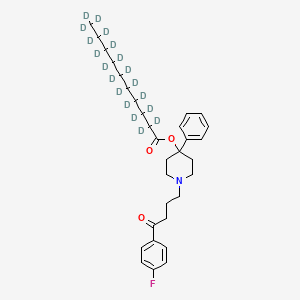
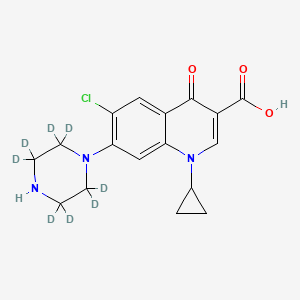

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

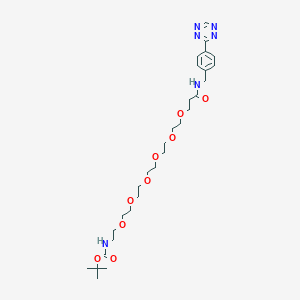
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
